2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile
Description
Properties
IUPAC Name |
2-benzoyl-8-methyl-3H-isoquinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-6-5-9-14-10-11-20(16(12-19)17(13)14)18(21)15-7-3-2-4-8-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWTQDRQWPYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CCN(C(=C12)C#N)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylbenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized and further reacted with benzoyl chloride and cyanide sources under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Scientific Research Applications
2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound 2-(1,3-Benzodioxol-5-yl)-13,14-dimethoxy-4-methyl-10,11-dihydro-2(H)-1,2,4-triazolo[3″,2″:6′,1′]pyrimido[5′,4′:5,6]pyrido[2,1-a]isoquinoline-1-carbonitrile (referred to as Compound A hereafter) shares structural similarities with the target molecule . Both contain a dihydroisoquinoline backbone and a carbonitrile group. Key differences include:
- Substituents :
- The target compound has a benzoyl group at position 2, whereas Compound A features a 1,3-benzodioxol-5-yl group.
- Compound A includes additional fused heterocycles (triazolo-pyrimido-pyrido moieties) and methoxy groups at positions 13 and 14, absent in the target molecule.
Physicochemical Properties
| Property | Target Compound (Hypothetical) | Compound A |
|---|---|---|
| Molecular Formula | C₁₈H₁₄N₂O | C₂₇H₂₂N₆O₄ |
| Molecular Weight | ~274.3 g/mol | 494.50 g/mol |
| Melting Point | Not reported | 221 °C |
| Yield | Not reported | 73% |
The higher molecular weight and melting point of Compound A reflect its increased structural complexity and polarity due to methoxy and fused heterocyclic systems.
Spectroscopic Data
- Infrared (IR) Spectroscopy :
Both compounds exhibit a nitrile stretch (C≡N) near 2184 cm⁻¹, confirming the presence of the carbonitrile group in Compound A . - NMR Spectroscopy :
- ¹H NMR : Compound A shows distinct signals for methoxy groups (δ 4.0–4.1 ppm) and aromatic protons (δ 6.7–8.96 ppm), while the target compound’s benzoyl and methyl groups would likely produce signals near δ 2.48 (CH₃) and δ 7.2–7.4 (aromatic protons) .
- ¹³C NMR : Compound A’s spectrum includes carbons from fused heterocycles (e.g., δ 146.34, 157.38 ppm), absent in the simpler target molecule .
Biological Activity
2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile is a heterocyclic compound belonging to the isoquinoline class, characterized by its unique molecular structure that includes a benzoyl group and a carbonitrile moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C18H14N2O
- Molecular Weight : 274.32 g/mol
- IUPAC Name : 2-benzoyl-8-methyl-3H-isoquinoline-1-carbonitrile
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-methylbenzaldehyde with an amine followed by cyclization and reaction with benzoyl chloride and cyanide sources under controlled conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival. For instance, studies have shown that the compound can inhibit the growth of various pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways. Specific mechanisms include the activation of caspases and modulation of cell cycle regulators, which are crucial in cancer progression .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of several isoquinoline derivatives, this compound was found to have an IC50 value indicating potent activity against Gram-positive and Gram-negative bacteria. The results were compared with standard antibiotics, showing superior efficacy in some cases .
Study 2: Cancer Cell Line Testing
Another significant study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .
Comparison with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline | Lacks carbonitrile group | Moderate anticancer activity |
| 8-Methyl-2,3-dihydroisoquinoline | Lacks benzoyl group | Limited biological activity |
| 2-Benzoylisoquinoline | Lacks methyl and carbonitrile groups | Lower antimicrobial activity |
The unique combination of functional groups in this compound contributes to its distinct biological activities compared to other isoquinoline derivatives.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it likely disrupts membrane integrity or inhibits key metabolic pathways. In cancer cells, it may induce apoptosis through mitochondrial pathways or affect cell cycle regulation by modulating cyclins and cyclin-dependent kinases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 2-benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization and functional group modifications. For example, analogous isoquinoline derivatives are synthesized via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) to achieve >97% purity, as demonstrated in the purification of 4’-benzoyl-[1,1’-biphenyl]-2-carbonitrile . Key steps include monitoring reaction progress via TLC and optimizing solvent ratios for crystallization. Yield and purity can be validated using NMR and HRMS .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For instance, aromatic protons in similar compounds like 4’-benzoyl derivatives show distinct splitting patterns in CDCl3 at 400 MHz .
- HRMS : Validates molecular weight (e.g., observed vs. theoretical m/z values within ±0.0078 ppm accuracy) .
- X-ray crystallography : Optional but recommended for absolute configuration determination, as seen in studies of methyl-substituted quinolines .
Q. How can researchers establish structure-activity relationships (SAR) for this compound?
- Methodological Answer : Systematic substitution at the benzoyl or methyl groups can elucidate SAR. For example, modifying substituents on the phenyl ring (e.g., methoxy, halogen) in related isoquinoline derivatives revealed trends in biological activity . Assays should include dose-response curves and comparative analysis against unmodified analogs.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) enhance the understanding of this compound’s reactivity or bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity, as applied to 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl derivatives .
- Molecular docking : Used to model interactions with biological targets (e.g., adenosine receptors), guiding rational drug design. Studies on xanthine derivatives demonstrate affinity predictions via AutoDock or Schrödinger Suite .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols using:
- Positive controls : Compare with known antimicrobial agents (e.g., ciprofloxacin) or anticancer drugs.
- Dose standardization : Test across a wide range (e.g., 1–100 µM) to identify therapeutic windows.
- Statistical validation : Use ANOVA or t-tests to confirm significance, as seen in studies of isoquinoline carboxylates .
Q. What strategies improve the compound’s stability under varying pH or temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to pH 3–9 buffers and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., mp 244–245°C for hydrochloride salts of related compounds) .
- Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent hydrolysis.
Q. How to design experiments for selective functionalization of the dihydroisoquinoline core?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during benzoylation .
- Catalytic systems : Optimize transition-metal catalysts (e.g., Pd for cross-coupling) to minimize side reactions, as demonstrated in biphenyl-carbonitrile synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
